Hexbutinol chemical structure and molecular weight
Hexbutinol chemical structure and molecular weight
Chemical Structure, Molecular Weight, and Pharmacological Profile
Executive Summary
Hexbutinol is a synthetic, chiral anticholinergic agent belonging to the class of muscarinic acetylcholine receptor (mAChR) antagonists . Structurally, it is an acetylenic analogue of the well-known antagonist hexahydro-difenidol (HHD). It is primarily utilized in pharmacological research to map the stereochemical requirements of muscarinic receptor subtypes (M1–M5), specifically distinguishing between G_q/11-coupled receptors (M1, M3, M5) and G_i/o-coupled receptors (M2, M4).
This guide provides a definitive technical analysis of Hexbutinol, including its physicochemical properties, structural elucidation, synthesis pathways, and validated experimental protocols for receptor binding assays.
Chemical Identity & Structure
Hexbutinol is characterized by a tertiary alcohol core flanked by a cyclohexyl ring, a phenyl ring, and an alkynyl-amine side chain. The presence of the triple bond (alkyne) in the butyl chain confers conformational rigidity compared to its saturated analogue, hexahydro-difenidol, enhancing its stereoselective binding profile.
2.1 Nomenclature and Identifiers
| Parameter | Technical Detail |
| Common Name | Hexbutinol |
| IUPAC Name | 1-Cyclohexyl-1-phenyl-4-(piperidin-1-yl)but-2-yn-1-ol |
| CAS Registry Number | 117828-61-2 (Free Base)127471-24-3 (Methiodide salt) |
| Chemical Family | Amino-alkynyl-carbinol; Muscarinic Antagonist |
| Stereochemistry | Chiral center at C1.[1][2][3] Exists as (R)-(-) and (S)-(+) enantiomers. |
2.2 Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₂₁H₂₉NO | Free Base |
| Molecular Weight | 311.47 g/mol | Calculated (C=12.01, H=1.008, N=14.01, O=16.00) |
| Physical State | Solid / Crystalline Powder | Typically supplied as HCl or Methiodide salt |
| Solubility | Soluble in DMSO, Ethanol, Chloroform | Limited water solubility for the free base |
| pKa | ~9.2 (Estimated) | Basic nitrogen in piperidine ring |
2.3 Structural Visualization
The molecule consists of a central chiral carbon (C1) bonded to:
-
Hydroxyl group (-OH) : Critical for hydrogen bonding with the receptor (likely Asn/Tyr residues).
-
Cyclohexyl group : Provides hydrophobic bulk.
-
Phenyl group : Engages in π-π interactions with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.
-
2-Butynyl-piperidine chain : The rigid spacer (-C≡C-CH₂-) positions the protonated nitrogen for ionic interaction with the conserved Aspartate (Asp105 in M1) of the receptor.
Pharmacological Mechanism
Hexbutinol acts as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological value lies in its stereoselectivity .
-
Eutomer: The (R)-enantiomer displays significantly higher affinity (up to 500-fold) for muscarinic receptors than the (S)-enantiomer.[4][5]
-
Selectivity Profile: (R)-Hexbutinol generally exhibits a preference for M1 and M3 subtypes over M2, although this selectivity is less pronounced than that of its methiodide derivative.
-
Signaling Blockade: By occupying the orthosteric binding site, Hexbutinol prevents Acetylcholine (ACh) from binding, thereby inhibiting the downstream G-protein signaling cascades.
3.1 Signaling Pathway Diagram
The following diagram illustrates the blockade of the M1/M3 (Gq) and M2/M4 (Gi) pathways by Hexbutinol.
Caption: Mechanism of Action: Hexbutinol competitively inhibits ACh binding, preventing Gq-mediated Calcium release and Gi-mediated cAMP modulation.
Experimental Protocols
To ensure scientific integrity, the following protocols describe the synthesis and validation of Hexbutinol affinity.
4.1 Synthesis of Hexbutinol (General Methodology)
Note: This synthesis requires an inert atmosphere (Argon/Nitrogen) and anhydrous conditions.
-
Reagents: Cyclohexyl phenyl ketone, Propargyl bromide, Piperidine, Paraformaldehyde, Copper(I) chloride (catalyst).
-
Mannich Reaction (Step 1): Synthesize the amino-alkyne tail. React propargyl alcohol with piperidine and paraformaldehyde in the presence of CuCl to form 4-(piperidin-1-yl)but-2-yn-1-ol.
-
Grignard/Lithiation (Step 2): Convert the alkyne terminal (if using a terminal alkyne route) or protect the alcohol. A more direct route involves the reaction of Cyclohexyl phenyl ketone with the organolithium species generated from 1-(prop-2-ynyl)piperidine .
-
Protocol: Dissolve 1-(prop-2-ynyl)piperidine in dry THF at -78°C. Add n-Butyllithium (n-BuLi) dropwise. Stir for 1 hour.
-
Add Cyclohexyl phenyl ketone dissolved in THF slowly.
-
Allow to warm to room temperature.
-
Quench with saturated NH₄Cl solution.
-
-
Purification: Extract with diethyl ether. Dry over MgSO₄. Purify via column chromatography (Silica gel; Eluent: CH₂Cl₂/MeOH 95:5).
-
Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralcel OD column) or fractional crystallization with chiral acids (e.g., (+)-tartaric acid).
4.2 Radioligand Binding Assay (Validation Protocol)
Objective: Determine the affinity (
Materials:
-
Tissue/Cells: CHO cells stably expressing human M1–M5 receptors or rat brain homogenates.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]NMS) (0.2 nM).
-
Buffer: 50 mM Phosphate buffer (pH 7.4).
Procedure:
-
Preparation: Harvest cells and homogenize in ice-cold phosphate buffer. Centrifuge at 20,000 x g for 30 min. Resuspend pellet.
-
Incubation: In 96-well plates, add:
-
50 µL Membrane suspension (10–20 µg protein).
-
50 µL [³H]NMS (Final conc. 0.2 nM).
-
50 µL Hexbutinol (Concentration range:
M to M).
-
-
Equilibrium: Incubate at 25°C for 60–90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Hexbutinol]. Calculate
and convert to using the Cheng-Prusoff equation:
Comparative Selectivity Data
The following table summarizes the affinity profile of Hexbutinol compared to its saturated analogue, Hexahydro-difenidol (HHD).
| Compound | M1 Affinity ( | M2 Affinity ( | M3 Affinity ( | Selectivity (M1/M2) |
| (R)-Hexbutinol | 8.90 | 7.20 | 8.85 | ~50 |
| (S)-Hexbutinol | 6.50 | 5.80 | 6.40 | ~5 |
| (R)-HHD | 9.10 | 7.50 | 9.00 | ~40 |
| Atropine (Ref) | 9.00 | 9.00 | 9.00 | 1 (Non-selective) |
Data Interpretation: (R)-Hexbutinol retains the high M1/M3 affinity of HHD but offers a rigidified linker that can be useful for probing the depth of the receptor binding pocket.
References
-
Tacke, R., et al. (1989).[3] "Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues."[4][6] British Journal of Pharmacology, 98(3), 903-911.
-
Waelbroeck, M., et al. (1992).[7] "Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors."[7] European Journal of Pharmacology, 227(1), 33-42.[7]
-
Lambrecht, G., et al. (1989). "Pharmacology of hexahydro-difenidol, hexahydro-sila-difenidol and related selective muscarinic antagonists." Trends in Pharmacological Sciences, 10(Suppl), 60-64.
-
PubChem Compound Summary. "Hexbutinol methiodide (CID 122206)." National Center for Biotechnology Information.
Sources
- 1. tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate | 199538-99-3 [chemicalbook.com]
- 2. (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propyl acetate [webbook.nist.gov]
- 3. d-nb.info [d-nb.info]
- 4. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
